molecular formula C9H15NO B14366808 7a-Ethenyloctahydropyrano[2,3-b]pyrrole CAS No. 91443-94-6

7a-Ethenyloctahydropyrano[2,3-b]pyrrole

Cat. No.: B14366808
CAS No.: 91443-94-6
M. Wt: 153.22 g/mol
InChI Key: VXVCIUGXOMUFJI-UHFFFAOYSA-N
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Description

7a-Ethenyloctahydropyrano[2,3-b]pyrrole is a heterocyclic compound that features a fused pyrrole and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Ethenyloctahydropyrano[2,3-b]pyrrole can be achieved through multicomponent reactions (MCRs), which are efficient and straightforward methods for constructing complex molecules. One common approach involves the use of a three-component reaction, where a pyrrole derivative is synthesized using aldehydes, nitroalkenes, and other reagents under catalytic conditions . Another method involves the Paal-Knorr pyrrole condensation, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride in water .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7a-Ethenyloctahydropyrano[2,3-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines

Mechanism of Action

The mechanism of action of 7a-Ethenyloctahydropyrano[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7a-Ethenyloctahydropyrano[2,3-b]pyrrole is unique due to its fused pyrrole and pyran ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

91443-94-6

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

7a-ethenyl-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-b]pyrrole

InChI

InChI=1S/C9H15NO/c1-2-9-8(5-6-10-9)4-3-7-11-9/h2,8,10H,1,3-7H2

InChI Key

VXVCIUGXOMUFJI-UHFFFAOYSA-N

Canonical SMILES

C=CC12C(CCCO1)CCN2

Origin of Product

United States

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